

physical and chemical properties of 2-(Difluoromethoxy)phenyl isocyanate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Difluoromethoxy)phenyl isocyanate

Cat. No.: B071651

[Get Quote](#)

An In-depth Technical Guide on 2-(Difluoromethoxy)phenyl Isocyanate

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Difluoromethoxy)phenyl isocyanate is an aromatic isocyanate compound characterized by the presence of a difluoromethoxy group at the ortho position of the phenyl ring. The isocyanate functional group (-N=C=O) is highly reactive, making this compound a versatile building block in organic synthesis. The introduction of the difluoromethoxy group can significantly modulate the chemical and physical properties of the molecule, including its reactivity, lipophilicity, and metabolic stability, making it a valuable reagent in the design and synthesis of novel compounds for pharmaceutical and agrochemical applications.

Physical and Chemical Properties

A comprehensive summary of the known physical and chemical properties of **2-(Difluoromethoxy)phenyl isocyanate** is presented in Table 1. The compound is a clear to slightly yellow liquid at room temperature with a boiling point of 203 °C.^[1] Its density is approximately 1.317 g/mL at 25 °C.^[1] While a specific melting point is not readily available in the literature, its liquid state at ambient temperatures provides an indication of its physical form.

Table 1: Physical and Chemical Properties of **2-(Difluoromethoxy)phenyl Isocyanate**

Property	Value	Reference
Molecular Formula	C ₈ H ₅ F ₂ NO ₂	[1] [2]
Molecular Weight	185.13 g/mol	[1] [2]
Appearance	Clear slightly yellow liquid	[2]
Boiling Point	203 °C (lit.)	[1]
Density	1.317 g/mL at 25 °C (lit.)	[1]
Refractive Index (n ₂₀ /D)	1.492 (lit.)	[1]
Flash Point	93 °C (closed cup)	[1]
CAS Number	186589-03-7	[1] [2]

Synthesis and Purification

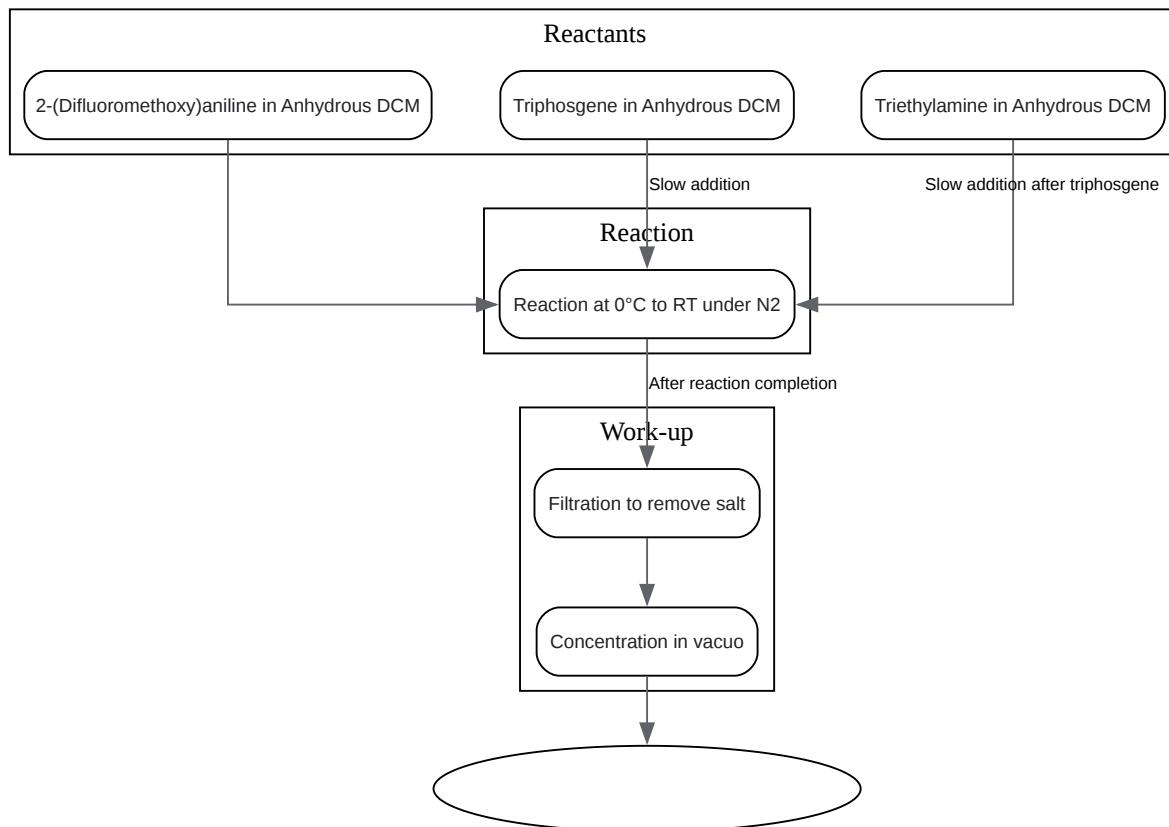
Synthesis

The synthesis of **2-(Difluoromethoxy)phenyl isocyanate** typically proceeds from its corresponding aniline precursor, 2-(difluoromethoxy)aniline. The conversion of the amine group to an isocyanate is a standard transformation in organic chemistry and can be achieved through phosgenation or by using phosgene equivalents like triphosgene.

Experimental Protocol: Synthesis via Phosgenation using Triphosgene

This protocol is a general procedure for the synthesis of aryl isocyanates from aryl amines using triphosgene, adapted for the specific synthesis of **2-(Difluoromethoxy)phenyl isocyanate**.

Materials:


- 2-(Difluoromethoxy)aniline
- Triphosgene

- Triethylamine (or another suitable non-nucleophilic base)
- Anhydrous dichloromethane (DCM) or another inert solvent (e.g., toluene)
- Nitrogen or Argon gas supply
- Standard laboratory glassware (three-necked round-bottom flask, dropping funnel, condenser)

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen/argon inlet, dissolve 2-(difluoromethoxy)aniline (1 equivalent) in anhydrous dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- In a separate flask, prepare a solution of triphosgene (0.34 to 0.5 equivalents) in anhydrous dichloromethane.
- Slowly add the triphosgene solution to the stirred solution of the aniline via the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.
- After the addition is complete, slowly add a solution of triethylamine (2.2 to 3 equivalents) in anhydrous dichloromethane to the reaction mixture. The addition of the base may cause the reaction to become exothermic, so careful control of the addition rate is necessary to maintain the temperature.
- Once the addition of the base is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or infrared (IR) spectroscopy (disappearance of the N-H stretch of the starting amine and appearance of the -N=C=O stretch of the isocyanate).
- Upon completion, the reaction mixture can be filtered to remove the triethylamine hydrochloride salt. The filtrate is then concentrated under reduced pressure to yield the crude **2-(Difluoromethoxy)phenyl isocyanate**.

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-(Difluoromethoxy)phenyl isocyanate**.

Purification

The crude product can be purified by vacuum distillation to obtain the final, high-purity **2-(Difluoromethoxy)phenyl isocyanate**.

Experimental Protocol: Purification by Vacuum Distillation

Materials:

- Crude **2-(Difluoromethoxy)phenyl isocyanate**
- Vacuum distillation apparatus (distillation flask, fractionating column, condenser, receiving flask)
- Vacuum pump
- Heating mantle
- Inert gas supply

Procedure:

- Set up the vacuum distillation apparatus. Ensure all glassware is dry.
- Transfer the crude **2-(Difluoromethoxy)phenyl isocyanate** to the distillation flask.
- Slowly and carefully apply vacuum to the system.
- Gently heat the distillation flask using a heating mantle.
- Collect the fraction that distills at the appropriate boiling point and pressure. For aryl isocyanates, the distillation is typically carried out at reduced pressure to avoid thermal decomposition.
- The purified product should be collected in a flask under an inert atmosphere and stored in a cool, dry place.

Spectroscopic Characterization

The structure of **2-(Difluoromethoxy)phenyl isocyanate** can be confirmed by various spectroscopic methods.

Infrared (IR) Spectroscopy

The most characteristic feature in the IR spectrum of an isocyanate is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the $\text{-N}=\text{C}=\text{O}$ group.

This peak typically appears in the region of $2250\text{-}2285\text{ cm}^{-1}$. The presence of this band is a clear indicator of the successful formation of the isocyanate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR: The proton NMR spectrum would be expected to show signals corresponding to the aromatic protons and the single proton of the difluoromethoxy group. The aromatic protons will appear as a multiplet in the aromatic region (typically δ 7.0-8.0 ppm). The difluoromethoxy proton will appear as a triplet due to coupling with the two fluorine atoms.

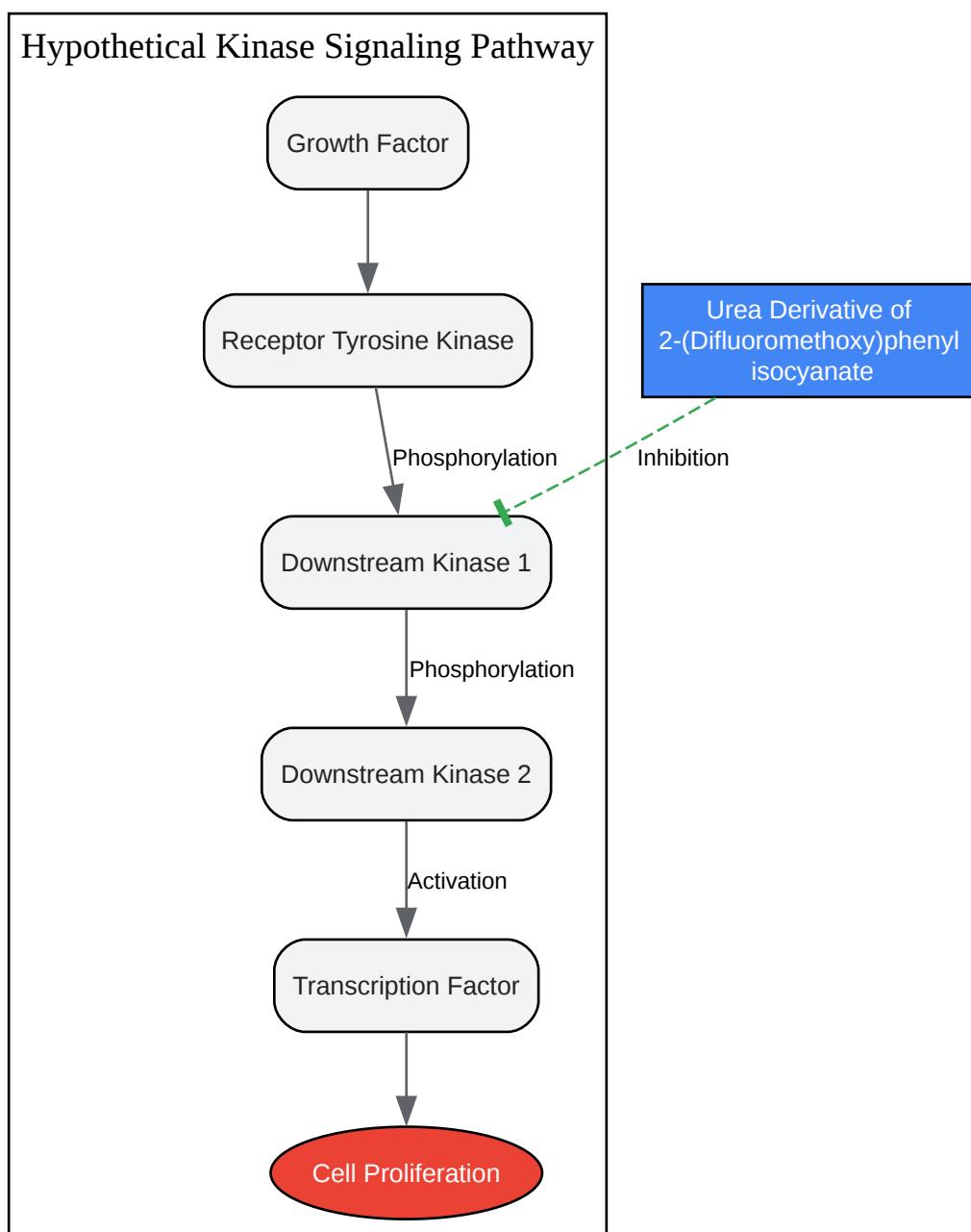
^{13}C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the carbon of the difluoromethoxy group, and the highly deshielded carbon of the isocyanate group. The isocyanate carbon typically appears in the range of δ 120-140 ppm. The difluoromethoxy carbon will appear as a triplet due to C-F coupling.

Mass Spectrometry (MS)

Mass spectrometry can be used to confirm the molecular weight of the compound. The electron ionization (EI) mass spectrum would be expected to show the molecular ion peak (M^+) at m/z 185, corresponding to the molecular formula $\text{C}_8\text{H}_5\text{F}_2\text{NO}_2$. Fragmentation patterns would likely involve the loss of the isocyanate group or parts of the difluoromethoxy group.

Reactivity and Applications in Drug Development

The isocyanate group is a powerful electrophile that readily reacts with nucleophiles such as alcohols, amines, and water. This reactivity makes **2-(Difluoromethoxy)phenyl isocyanate** a valuable synthon for the preparation of a wide range of derivatives, including ureas, carbamates, and other heterocyclic compounds.


The incorporation of the difluoromethoxy group is a common strategy in medicinal chemistry to enhance the metabolic stability and lipophilicity of drug candidates. The C-F bond is significantly stronger than the C-H bond, making the difluoromethoxy group less susceptible to metabolic degradation.

While specific signaling pathways directly modulated by **2-(Difluoromethoxy)phenyl isocyanate** are not extensively documented, its derivatives, particularly ureas, are a well-established class of enzyme inhibitors. For instance, diaryl ureas are known to act as inhibitors

of various kinases and other enzymes. The general mechanism involves the urea moiety forming key hydrogen bond interactions within the active site of the target protein.

Hypothetical Signaling Pathway Inhibition by a Urea Derivative

The following diagram illustrates a hypothetical scenario where a urea derivative of **2-(Difluoromethoxy)phenyl isocyanate** acts as a kinase inhibitor, blocking a signaling pathway involved in cell proliferation.

[Click to download full resolution via product page](#)

Caption: Hypothetical inhibition of a kinase signaling pathway by a urea derivative.

Safety and Handling

2-(Difluoromethoxy)phenyl isocyanate is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and eye irritation, and may cause an allergic skin reaction or asthma-like symptoms or breathing difficulties if inhaled. Personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. Store in a cool, dry, and well-ventilated area away from incompatible materials such as water, alcohols, and amines.

Conclusion

2-(Difluoromethoxy)phenyl isocyanate is a valuable and versatile reagent in organic synthesis with significant potential in the field of drug discovery and development. Its unique combination of a reactive isocyanate group and a metabolically robust difluoromethoxy moiety makes it an attractive building block for the creation of novel bioactive molecules. Further research into its specific biological targets and mechanisms of action could unveil new therapeutic opportunities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Difluoromethoxy)phenyl isocyanate 98 186589-03-7 [sigmaaldrich.com]
- 2. Page loading... [guidechem.com]
- To cite this document: BenchChem. [physical and chemical properties of 2-(Difluoromethoxy)phenyl isocyanate]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b071651#physical-and-chemical-properties-of-2-difluoromethoxy-phenyl-isocyanate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com